
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide compounds involves the reaction of sulfonyl chlorides with amines. In the case of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS), the compound was synthesized from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Similarly, a variety of N1-(2-methyl-3-oxo-2,3-dihydro-4-pyridazinyl) sulfanilamides were prepared starting from chloromaleic anhydride, indicating the versatility of sulfonamide synthesis in incorporating different functional groups and core structures . Additionally, the synthesis of N-(arylidene)hydrazinoacetyl sulfonamides and their azetidinone analogs further demonstrates the adaptability of sulfonamide chemistry to create diverse molecular architectures with potential biological activities .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often confirmed using various spectral methods such as FT-IR, 1H-NMR, and 13C-NMR. For instance, the structure of 4MNBS was confirmed using these techniques along with single-crystal X-ray diffraction (XRD) . Density Functional Theory (DFT) calculations can complement experimental data by predicting molecular geometry, vibrational frequencies, and providing insights into the electronic structure through analyses such as Natural Bond Orbital (NBO) and HOMO-LUMO energy calculations .
Chemical Reactions Analysis
Sulfonamide compounds can undergo a range of chemical reactions to yield various derivatives with different biological activities. For example, the reaction of 2-acetyl-5,6,7,8-tetrahydronaphthalene with aromatic aldehydes produced cyanopyridones, which could be further transformed into thioxopyridine and pyrazolopyridine derivatives . These reactions showcase the chemical reactivity of sulfonamide derivatives and their potential to be transformed into compounds with varied biological functions.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The crystalline form of 4MNBS, for example, was determined to be in the triclinic system with specific cell parameters . The stability of these molecules can be attributed to hyperconjugative interactions and charge delocalization, as analyzed by NBO analysis. The presence of frontier molecular orbitals and molecular electrostatic potential maps can provide further understanding of the reactivity and interaction of these compounds with biological targets . The antioxidant and tumor inhibitory activities of some sulfonamide derivatives have been evaluated, with certain compounds showing promising results compared to standard drugs .
properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-17-7-3-10-18-20(17)12-4-11-19-24(22,23)16-9-8-14-5-1-2-6-15(14)13-16/h3,7-10,13,19H,1-2,4-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRRDGNQBFEKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

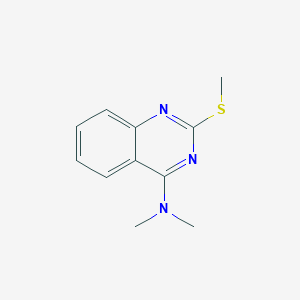

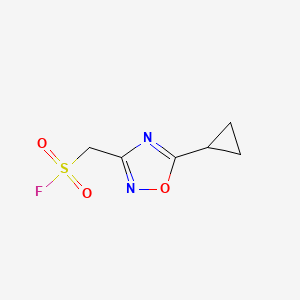
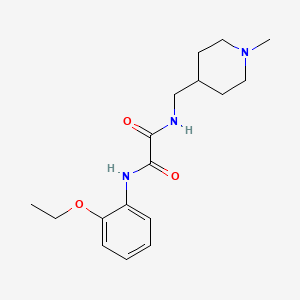
![5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2530951.png)
![2-methyl-N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide](/img/structure/B2530952.png)
![1-[4-[4-(3-Fluorophenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2530955.png)
![3-(2-methoxyethyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530957.png)
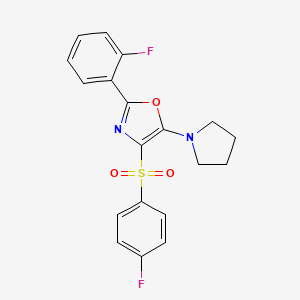
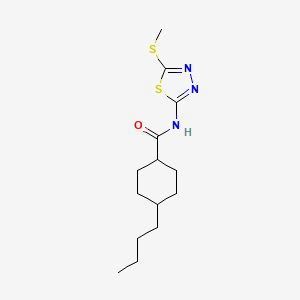
![2-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2530960.png)
![4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2530961.png)
